An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene (CAS No. 99725-12-9): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene (CAS No. 99725-12-9): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 4-Bromo-2-(bromomethyl)-1-fluorobenzene, a trifunctional arene, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. Its distinct arrangement of a reactive benzylic bromide, a synthetically versatile aryl bromide, and a metabolically influential fluorine atom provides a powerful platform for the construction of novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.
Chemical Identity and Physicochemical Properties
4-Bromo-2-(bromomethyl)-1-fluorobenzene is a halogenated aromatic hydrocarbon with the Chemical Abstracts Service (CAS) registry number 99725-12-9.[1] Its molecular structure features a benzene ring substituted with a bromine atom at the 4-position, a bromomethyl group at the 2-position, and a fluorine atom at the 1-position. This substitution pattern leads to a unique reactivity profile, where the benzylic bromide is significantly more susceptible to nucleophilic substitution than the aryl bromide, allowing for selective, stepwise functionalization.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 99725-12-9 | PubChem[1] |
| Molecular Formula | C₇H₅Br₂F | PubChem[1] |
| Molecular Weight | 267.92 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-2-(bromomethyl)-1-fluorobenzene | PubChem[1] |
| Synonyms | 5-Bromo-2-fluorobenzyl bromide | Santa Cruz Biotechnology[2] |
Synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene: A Mechanistic Approach
The most common and efficient method for the synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene is the free-radical bromination of 4-bromo-1-fluoro-2-methylbenzene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact. The use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is standard practice for this transformation.
The causality behind this experimental choice lies in the mechanism of free-radical halogenation. The reaction proceeds through a three-step chain mechanism: initiation, propagation, and termination. The initiator, upon heating or UV irradiation, decomposes to form radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, generating a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to the aromatic C-H bonds, leading to the preferential formation of the more stable benzylic radical.
Caption: Synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene.
Detailed Experimental Protocol: Free-Radical Bromination
This protocol is a representative procedure for the synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene.
Materials:
-
4-bromo-1-fluoro-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-2-(bromomethyl)-1-fluorobenzene.
Applications in Drug Development: A Gateway to Novel Therapeutics
The trifunctional nature of 4-Bromo-2-(bromomethyl)-1-fluorobenzene makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase and PARP inhibitors for oncology.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have become a major class of anti-cancer drugs.[3] The structure of 4-Bromo-2-(bromomethyl)-1-fluorobenzene is well-suited for the synthesis of various kinase inhibitor scaffolds. The reactive benzylic bromide allows for the facile introduction of nitrogen-containing heterocycles, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site. The aryl bromide provides a handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce substituents that can target other regions of the ATP-binding pocket or allosteric sites.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The development of novel and selective PARP inhibitors is an active area of research.[6][7][8] The 4-bromo-2-fluorobenzyl moiety derived from 4-Bromo-2-(bromomethyl)-1-fluorobenzene can serve as a key component in the synthesis of PARP inhibitors. This structural motif can be incorporated into the pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme. The fluorine atom can enhance binding affinity and improve metabolic stability, while the aryl bromide allows for the attachment of other functional groups to optimize potency and selectivity.
Caption: Synthetic utility in drug discovery.
Safety and Handling
4-Bromo-2-(bromomethyl)-1-fluorobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2-(bromomethyl)-1-fluorobenzene is a strategically important and versatile building block in the synthesis of complex organic molecules for drug discovery. Its unique trifunctional nature allows for selective and sequential chemical transformations, providing a powerful tool for medicinal chemists to generate novel compounds with potential therapeutic applications, particularly in the fields of oncology with the development of kinase and PARP inhibitors. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the research and development of next-generation pharmaceuticals.
References
-
PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]
-
ResearchGate. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]
-
PubMed. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
-
Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
-
ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
- Google P
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Google Patents.
- Google Patents.
-
PubMed Central. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
ResearchGate. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). [Link]
Sources
- 1. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
